4-Amino-2-isopropyl-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUKJFIPJHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150175 | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-28-5 | |
| Record name | 4-Amino-5-methyl-2-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-isopropyl-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEX5ZVV55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Isopropyl 5 Methylphenol
Foundational Synthetic Pathways
The creation of 4-Amino-2-isopropyl-5-methylphenol can be achieved through a couple of primary synthetic routes, primarily involving the modification of precursor compounds or direct derivatization from thymol (B1683141).
Nitration and Reduction Strategies utilizing Precursor Compounds
A common and effective method for the synthesis of this compound involves a two-step process: nitration followed by reduction. This strategy often starts with a suitable precursor that is first nitrated to introduce a nitro group onto the aromatic ring. This intermediate, 4-nitro-2-isopropyl-5-methylphenol, is then subjected to reduction conditions to convert the nitro group into an amino group, yielding the final product.
The reduction of the nitro group is a critical step and can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a widely used method. Chemical reducing agents like tin(II) chloride (SnCl2) in acidic medium or sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst can also be employed to achieve this transformation. nih.govrasayanjournal.co.inmdpi.comresearchgate.net The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.
Derivatization from Thymol (2-Isopropyl-5-methylphenol) as a Parent Compound
Thymol, with its IUPAC name 2-isopropyl-5-methylphenol, serves as a readily available and natural starting material for the synthesis of its amino derivative. bohrium.comwikipedia.org The direct conversion of thymol to this compound follows a similar nitration and reduction sequence as described above.
The first step is the nitration of thymol. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the hydroxyl group, yielding 4-nitrothymol. The directing effect of the hydroxyl and isopropyl groups on the thymol ring favors substitution at this position. Following nitration, the resulting 4-nitrothymol is reduced to 4-aminothymol (this compound). This reduction can be carried out using the methods previously mentioned, such as catalytic hydrogenation or chemical reducing agents. nih.govrasayanjournal.co.in
Functional Group Modifications and Analog Synthesis
The presence of the amino and hydroxyl groups on the this compound scaffold provides reactive sites for further chemical modifications, enabling the synthesis of a wide array of analogs with potentially altered biological activities.
Amino Group Derivatization: Acetylation and Alkylation for Modulated Activity
The primary amino group of this compound is a key site for derivatization. Acetylation, the introduction of an acetyl group, can be readily achieved by reacting the aminophenol with acetyl chloride or acetic anhydride. This reaction converts the amino group into an acetamido group, which can influence the compound's solubility, stability, and biological interactions.
Alkylation of the amino group, the addition of an alkyl chain, can be performed using various alkylating agents such as alkyl halides. This modification can significantly alter the lipophilicity and steric properties of the molecule, which in turn can modulate its biological activity.
Electrophilic Substitution Reactions for Diverse Organic Compound Synthesis
The electron-rich aromatic ring of this compound, activated by the hydroxyl and amino groups, is susceptible to further electrophilic substitution reactions. These reactions allow for the introduction of various functional groups at different positions on the benzene (B151609) ring, leading to a diverse range of organic compounds.
For instance, halogenation with reagents like bromine can introduce bromine atoms onto the ring, a common strategy in the synthesis of new compounds. chemicalbook.com Other electrophilic substitution reactions, such as sulfonation or Friedel-Crafts acylation, could also be employed to further functionalize the molecule, although specific examples for this particular compound are less commonly reported.
Synthesis of Substituted Benzoyl Thymyl Thioureas and Ureas
The amino group of this compound can be utilized to synthesize more complex derivatives, such as substituted benzoyl thymyl thioureas and ureas. The synthesis of thioureas typically involves the reaction of the primary amine with an appropriate isothiocyanate. nih.gov Similarly, ureas can be prepared by reacting the amine with an isocyanate or by other methods such as reaction with phosgene (B1210022) followed by an amine. These modifications introduce a larger, more complex substituent at the amino position, which can lead to new and potentially enhanced biological activities. The synthesis of various substituted benzoylthiourea (B1224501) derivatives has been reported, highlighting the versatility of the amino group in forming these structures. nih.gov
Formation of Benzamide (B126) Derivatives
The transformation of this compound into its corresponding benzamide derivatives is a key chemical reaction that involves the acylation of its primary amino group. A widely used and effective method for this conversion is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction typically involves treating the amine with an acyl chloride, such as benzoyl chloride, in the presence of a base. iitk.ac.inwikipedia.org
The mechanism proceeds via a nucleophilic acyl substitution. iitk.ac.in The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. iitk.ac.in Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide product, N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide.
A base, commonly aqueous sodium hydroxide (B78521) or pyridine, is essential for the reaction's success. wikipedia.orgbyjus.com It serves two primary purposes: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, and by doing so, it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.comorganic-chemistry.org The use of a two-phase solvent system, consisting of water for the base and an organic solvent for the reactants, is a common feature of Schotten-Baumann conditions. wikipedia.org
Table 1: Typical Reaction Parameters for Benzamide Synthesis via Schotten-Baumann Reaction
| Parameter | Description | Rationale / Example |
|---|---|---|
| Amine Substrate | This compound | The nucleophile in the reaction. |
| Acylating Agent | Benzoyl chloride or other substituted acyl chlorides | Provides the benzoyl group to form the amide linkage. byjus.com |
| Base Catalyst | Aqueous Sodium Hydroxide (NaOH) or Pyridine | Neutralizes the HCl byproduct, driving the reaction to completion. wikipedia.orgbyjus.com |
| Solvent System | Biphasic: Water and an organic solvent (e.g., Dichloromethane, Diethyl ether) | The base resides in the aqueous phase while reactants and products remain in the organic phase. wikipedia.org |
| Temperature | Room Temperature | The reaction is often sufficiently exothermic and proceeds readily without heating. nih.gov |
| Product | N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide | The resulting amide derivative. |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound, green chemistry principles are being applied to create novel functional materials.
Hybrid Nanoflower Fabrication utilizing Metal Ions and Organic Ligands
A notable green synthesis application involves using this compound as an organic component in the fabrication of organic-inorganic hybrid nanoflowers (hNFs). researchgate.net These nanostructures have garnered significant interest due to their high surface-area-to-volume ratio and potential applications in catalysis and biosensing. nih.gov Research has specifically reported the synthesis of hybrid nanoflowers using this compound as the organic ligand in coordination with copper(II) ions as the inorganic component. researchgate.net
The formation of these nanoflowers is a self-assembly process that mimics biomineralization. nih.govnih.gov The mechanism generally involves three stages: nucleation, growth, and completion. nih.govmdpi.com
Nucleation: In a phosphate (B84403) buffer solution (PBS), metal ions (e.g., Cu²⁺) form primary crystal nuclei of metal phosphate. nih.gov The organic molecules, such as this compound, coordinate with these metal ions, primarily through their amine groups, becoming incorporated into the nuclei. nih.govmdpi.com
Growth: These primary metal-organic crystals aggregate, growing into two-dimensional, petal-like nanosheets. nih.gov
Completion: The nanosheets continue to grow and self-assemble into hierarchical, three-dimensional flower-like superstructures. nih.govmdpi.com
This one-pot synthesis is considered a green method as it is typically performed in aqueous media at room temperature. nih.govnih.gov
Table 2: Components and Conditions for Hybrid Nanoflower Synthesis
| Component | Role / Type | Example / Condition |
|---|---|---|
| Organic Ligand | Provides the organic framework and coordination sites. | This compound. researchgate.net |
| Inorganic Component | Metal ion that forms the inorganic structure. | Copper(II) ions (from CuSO₄). researchgate.netnih.gov |
| Medium | Provides phosphate ions and maintains pH. | Phosphate-buffered saline (PBS). nih.gov |
| pH | Influences the morphology and catalytic activity of the nanoflowers. | Syntheses are often tested at various pH values, such as pH 5 or 7.4. nih.govmdpi.com |
| Temperature | Reaction condition. | Typically room temperature. nih.gov |
| Resulting Structure | The final product of the self-assembly process. | Flower-like hybrid nanostructures. researchgate.net |
Purification and Characterization Techniques in Synthetic Research
Following synthesis, a comprehensive suite of analytical techniques is required to confirm the structure, purity, and morphology of the target compounds and derived nanostructures.
Spectroscopic and Chromatographic Elucidation Methods (e.g., NMR, LC-MS, FT-IR, UV-Vis)
These methods are fundamental for confirming the successful formation of derivatives like N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide and for verifying the incorporation of the organic component in nanoflowers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure. nih.gov For a benzamide derivative, NMR would confirm the presence of all expected proton and carbon environments, including those of the isopropyl and methyl groups, the two aromatic rings, and the amide N-H proton, thereby verifying the covalent linkage. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique first separates the components of a reaction mixture and then provides the exact mass of the product, confirming its molecular formula and purity. pan.pl
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. nih.gov In the synthesis of a benzamide derivative, the disappearance of the characteristic primary amine N-H stretching vibrations and the appearance of a strong amide C=O (carbonyl) stretching band and a secondary amide N-H stretching band would provide clear evidence of the reaction's success. spectrabase.comresearchgate.net For hybrid nanoflowers, FT-IR confirms the presence of characteristic bonds from the organic component within the final structure. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule. nih.gov The conversion of the aminophenol chromophore to a benzamide derivative would alter the electronic structure, leading to a predictable shift in the maximum absorption wavelength (λmax). researchgate.net
Table 3: Spectroscopic and Chromatographic Characterization Methods
| Technique | Information Obtained | Application to this compound Derivatives |
|---|---|---|
| ¹H and ¹³C NMR | Detailed molecular structure and connectivity. nih.gov | Confirms the covalent structure of benzamide derivatives. |
| LC-MS | Separation of mixtures and determination of molecular weight. pan.pl | Confirms product identity and purity. |
| FT-IR | Identification of functional groups. nih.gov | Verifies conversion of amine to amide; confirms organic component in hNFs. researchgate.net |
| UV-Vis | Analysis of electronic transitions and conjugation. researchgate.net | Monitors changes in the chromophore upon chemical transformation. |
Morphological and Elemental Characterization of Derived Nanostructures (e.g., SEM, EDX, XRD, Elemental Mapping)
For materials like hybrid nanoflowers, it is crucial to characterize not just the chemical composition but also the physical form and elemental distribution.
Scanning Electron Microscopy (SEM): SEM is the primary technique used to visualize the morphology of the nanostructures. mdpi.com It provides high-resolution images that confirm the formation of the desired flower-like shapes and reveal details about their size and surface texture. researchgate.netnih.gov
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is an elemental analysis technique. researchgate.net It can detect the elements present in the sample, confirming, for instance, the presence of copper from the metal salt and carbon, nitrogen, and oxygen from the this compound ligand in the hybrid nanoflowers. researchgate.netacs.org
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. acs.org The XRD pattern of the hybrid nanoflowers would identify the crystal phase of the inorganic component (e.g., copper phosphate), confirming its composition and crystallinity. nih.govacs.org
Elemental Mapping: This is an advanced EDX technique that generates images showing the spatial distribution of individual elements across the sample. researchgate.net For hybrid nanoflowers, elemental mapping would demonstrate the uniform integration of copper, phosphorus, carbon, and nitrogen throughout the flower-like structure, confirming the hybrid nature of the material. acs.orgresearchgate.net
Table 4: Characterization Techniques for Derived Nanostructures
| Technique | Information Obtained | Relevance to Hybrid Nanoflowers |
|---|---|---|
| SEM | Surface morphology, size, and shape. mdpi.com | Confirms the "flower-like" structure. researchgate.net |
| EDX | Elemental composition. researchgate.net | Verifies the presence of both organic (C, N, O) and inorganic (Cu, P) elements. researchgate.net |
| XRD | Crystalline structure and phase identification. acs.orgsuniv.ac.in | Determines the crystal structure of the inorganic framework (e.g., Cu₃(PO₄)₂). |
| Elemental Mapping | Spatial distribution of elements. researchgate.netresearchgate.net | Shows uniform integration of organic and inorganic components. acs.org |
X-ray Single-Crystallographic Analysis
X-ray single-crystal analysis stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. If a benzamide derivative of this compound can be grown as a high-quality single crystal, this technique can unambiguously determine its molecular structure. nih.gov
Table 5: Data Obtained from X-ray Single-Crystallographic Analysis
| Parameter | Description |
|---|---|
| Molecular Geometry | Precise bond lengths (in Å) and bond angles (in °). nih.gov |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). nih.gov |
| Space Group | The specific symmetry elements of the unit cell. nih.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds and other non-covalent interactions. researchgate.net |
| Absolute Confirmation | Provides unequivocal proof of the chemical structure. nih.gov |
Biological and Pharmacological Investigations of 4 Amino 2 Isopropyl 5 Methylphenol
Antimicrobial Efficacy Studies
The antimicrobial properties of thymol (B1683141) derivatives have been a key area of scientific inquiry. Studies have focused on their ability to act against a wide range of pathogens, inhibit protective bacterial structures like biofilms, and interfere with the mechanisms bacteria use to cause disease.
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, rendering many conventional antibiotics ineffective. nih.gov Scientific exploration into thymol analogs has identified potent anti-MRSA activity. One particular derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant antimicrobial efficacy against MRSA. nih.govnih.gov Unlike its parent compound thymol, which shows limited direct antimicrobial potency against MRSA, the chlorinated derivative exhibits notable bactericidal properties. nih.govnih.gov This activity is crucial, as MRSA infections are associated with high morbidity and mortality rates globally. nih.gov The antibacterial mechanism of thymol itself involves disrupting the integrity of the bacterial cell membrane, which leads to the leakage of internal components and cell death. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of a Thymol Derivative against MRSA
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | 32 | jmb.or.kr |
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. Thymol and its derivatives have shown remarkable capabilities in preventing biofilm formation and eradicating established biofilms. nih.govfrontiersin.org Chlorothymol (B1668835), for instance, almost completely inhibits MRSA biofilm formation at sub-inhibitory concentrations of 8 μg/mL. jmb.or.kr Furthermore, at its MIC (32 μg/mL), chlorothymol can effectively kill MRSA cells already embedded within a mature biofilm. jmb.or.kr
The mechanism behind this activity involves interfering with key components of the biofilm matrix. Research indicates that thymol can inhibit the production of polysaccharide intercellular adhesin (PIA) and the release of extracellular DNA (eDNA), both of which are critical for the structural integrity and development of MRSA biofilms. nih.govnih.gov Studies on thymol have demonstrated a dose-dependent reduction in biofilm formation by S. aureus, with reductions of up to 100% observed over a 10-day period on materials like polyvinyl chloride (PVC) and stainless steel (SS). mdpi.com
Table 2: Efficacy of Thymol Analogs on Biofilm Inhibition and Eradication
| Compound | Organism | Activity | Concentration | % Inhibition/Reduction | Reference |
| Thymol | S. aureus | Biofilm Formation Inhibition (10 days) | Not Specified | ~79-100% | mdpi.com |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | Biofilm Formation Inhibition | 8 µg/mL | ~100% | jmb.or.kr |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | Mature Biofilm Eradication | 32 µg/mL | ~90% (1-log reduction) | jmb.or.kr |
Beyond direct killing, an effective antimicrobial strategy involves disarming pathogens by neutralizing their virulence factors. Staphyloxanthin is a golden carotenoid pigment produced by S. aureus that acts as a key virulence factor. wikipedia.orgmbl.or.kr It functions as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system, thereby enabling its survival and the establishment of infection. wikipedia.orgnih.gov
Studies have shown that chlorothymol effectively inhibits the production of staphyloxanthin in MRSA. nih.govnih.gov By blocking this pigment, the compound renders the bacteria more susceptible to host immune defenses. nih.gov In addition to its effect on pigmentation, chlorothymol has also been observed to slow the motility of MRSA, further impeding its ability to spread and cause disease. nih.govnih.gov
A promising strategy to combat antibiotic resistance is the use of synergistic combinations, where a compound enhances the efficacy of an existing antibiotic. Thymol and its derivatives have shown significant synergistic activity with conventional antibiotics against high-priority pathogens. nih.govresearchgate.net For example, chlorothymol demonstrates a synergistic antimicrobial effect when combined with oxacillin (B1211168) against highly resistant S. aureus isolates. nih.govnih.gov
Similarly, thymol has been found to work synergistically with streptomycin (B1217042) and gentamicin (B1671437) against S. aureus, reducing the required MIC of these antibiotics by 75% to 87.5%. nih.govresearchgate.netbohrium.com This effect is confirmed by the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy. Such combinations can restore the effectiveness of older antibiotics and reduce the selective pressure that drives the development of resistance. nih.govnih.gov
Table 3: Synergistic Activity of Thymol with Antibiotics against S. aureus
| Compound Combination | Organism | FIC Index | Interpretation | Reference |
| Thymol + Gentamicin | S. aureus | ≤ 0.5 | Synergy | nih.govresearchgate.net |
| Thymol + Streptomycin | S. aureus | ≤ 0.5 | Synergy | nih.govresearchgate.net |
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. nih.gov Targeting the QS system is an attractive anti-virulence strategy because it can disrupt pathogenicity without killing the bacteria, thereby imposing less selective pressure for resistance development. nih.govnih.gov
While direct studies on 4-Amino-2-isopropyl-5-methylphenol are limited, the demonstrated ability of its analogs to inhibit virulence factors like staphyloxanthin and biofilms strongly suggests an underlying anti-quorum sensing potential. nih.govnih.gov Natural compounds, particularly plant-derived phenolics, are known to be a rich source of QS inhibitors. nih.gov For example, other molecules have been shown to inhibit QS in Chromobacterium violaceum (a common model for QS studies) and reduce the production of QS-regulated factors like proteases and hemolysins in MRSA. nih.gov This line of evidence suggests that thymol derivatives likely interfere with bacterial communication pathways to exert their anti-virulence effects.
Anticancer Activity Research
The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives containing the 4-amino functional group. While research specifically on the anticancer properties of this compound is not extensively documented, studies on structurally related molecules provide insight into the potential of this chemical class.
Investigations into novel 4-amino-thieno[2,3-d]pyrimidine derivatives have revealed significant antiproliferative effects against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.comnih.gov One of the most active compounds in a study demonstrated a half-maximal inhibitory concentration (IC50) of 4.3 µg/mL against the MCF-7 cell line. mdpi.com Similarly, a study on 4-amino-3-acetylquinoline, another 4-amino heterocyclic compound, found it to be highly cytotoxic to a murine leukemia cell line (L1210), with IC50 values below the 4 µg/mL threshold set by the National Cancer Institute for classification as a potential anticancer drug. nih.gov These findings highlight the potential of the 4-amino structural motif in designing new compounds for cancer therapy.
Table 4: In Vitro Antiproliferative Activity of Related 4-Amino Compounds
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 2-substituted-4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 | Breast Cancer | 4.3 | mdpi.com |
| 4-amino-3-acetylquinoline | L1210 | Murine Leukemia | < 4.0 | nih.gov |
Cytotoxicity Assessments in Various Cancer Cell Lines (e.g., Lung, Breast, Colon Carcinoma)
While direct cytotoxic studies on this compound are not extensively documented, significant research has been conducted on its parent compound, thymol (2-isopropyl-5-methylphenol), and its derivatives, demonstrating notable effects against various cancer cell lines.
Thymol has been shown to possess cytotoxic effects against colorectal cancer cells. nih.gov Studies on the HCT-116 and LoVo human colon cancer cell lines revealed that thymol could significantly reduce cell proliferation in a dose- and time-dependent manner. nih.gov After 48 hours of treatment, the IC50 values—the concentration required to inhibit the growth of 50% of cells—were determined to be 46.74 µg/mL for HCT-116 cells and 41.46 µg/mL for LoVo cells. nih.gov Importantly, no cytotoxic effects were observed on normal human colon epithelial (FHC) cells, suggesting a selective action against cancerous cells. nih.gov The mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov
In the context of breast cancer, thymol and its derivatives have also shown promise. Research on the triple-negative breast cancer cell line MDA-MB-231 has explored the immunomodulatory potential of 2-isopropyl-5-methylphenol. nih.gov Furthermore, various synthesized derivatives of thymol and its isomer, carvacrol (B1668589), have demonstrated anticancer activity against a panel of 10 different cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC50 Value (48h) | Reference |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 46.74 µg/mL | nih.gov |
| LoVo | Colon Carcinoma | 41.46 µg/mL | nih.gov |
| HT-29 | Colorectal Cancer | ~150 µg/mL (24h) | nih.gov |
Role as a Synthetic Intermediate for Antitumor Agents
The chemical structure of this compound makes it a valuable synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The core phenolic structure is a common feature in many bioactive compounds and can be readily modified.
Derivatives of thymol are being actively investigated for their anticancer properties. nih.gov For instance, synthetic derivatives have been created to enhance efficacy against breast cancer and multi-drug resistant breast cancer cell lines. nih.gov The synthesis of novel 4-amino-thieno[2,3-d]pyrimidine derivatives, which are bioisosteres of purines, has yielded compounds with significant antiproliferative activity against breast cancer cells. nih.gov These examples underscore the importance of the aminophenol scaffold as a starting point for developing new antitumor agents. The derivatization of the basic structure allows for the optimization of pharmacological properties and the exploration of structure-activity relationships to identify more potent and selective cancer therapies. mdpi.com
Investigation of Derived Nanobiocatalysts in Antineoplastic Research
The application of nanotechnology in cancer therapy is a rapidly advancing field. While specific research on nanobiocatalysts derived directly from this compound is limited, related studies highlight the potential of using thymol-based structures in nano-formulations for antineoplastic research. For example, the development of silver nanoparticles synthesized with thymol has been explored, demonstrating that such nano-constructs can exhibit dose- and time-dependent reductions in cell proliferation in ovarian cancer cells. researchgate.net These findings suggest a promising avenue for future research, where this compound could be incorporated into nanocarrier systems or used to create novel nanobiocatalysts to improve drug delivery, enhance therapeutic efficacy, and minimize side effects in cancer treatment. nih.gov
Enzyme Interaction and Modulation Studies
The interaction of this compound and its derivatives with various enzyme systems is a key area of pharmacological investigation, particularly concerning cholinesterases and oxidoreductases.
Reactivation of Acetylcholinesterase Inhibited by Organophosphates
Organophosphorus compounds (OPs), often used as pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE). nih.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis that can result in respiratory arrest and death. nih.gov The standard treatment involves the use of reactivators, typically oximes, which can displace the organophosphate from the enzyme's active site and restore its function. nih.gov Research in this area focuses on developing new reactivators that can efficiently cross the blood-brain barrier. nih.gov While the potential for aminophenol-based compounds to act as AChE reactivators is an area of interest, specific studies detailing the ability of this compound to reactivate organophosphate-inhibited AChE are not prominently featured in available literature.
Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)
Conversely, the inhibition of cholinesterases is a therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit of acetylcholine. nih.govnih.gov Research has shown that derivatives of related chemical structures can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A study on a series of tacrine (B349632) analogues, specifically 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, demonstrated competitive inhibition of AChE. nih.gov These compounds, which share a 4-amino functional group, showed varying levels of potency and selectivity. For example, compounds 11 and 12 in the study were found to be strong inhibitors of AChE with excellent selectivity over BuChE. nih.gov This highlights the potential for designing potent and selective cholinesterase inhibitors based on the 4-amino-substituted heterocyclic scaffold.
| Compound | AChE Inhibition | BuChE Inhibition | Selectivity | Reference |
|---|---|---|---|---|
| Compound 10 | Significant | Significant (10x less active than Tacrine) | Low | nih.gov |
| Compound 11 | Strong | Low | High for AChE | nih.gov |
| Compound 12 | Strong | Low | High for AChE | nih.gov |
| Compound 13 | Potent (3x less active than Tacrine) | Significant (10x less active than Tacrine) | Low | nih.gov |
Substrate Activity for Oxidoreductases and Quinone Derivative Formation
Phenolic compounds can be metabolized by oxidoreductase enzymes, such as cytochrome P450, often leading to the formation of reactive intermediates like quinones or quinone methides. A study on the oxidative metabolism of para-isomers of alkylphenols, including 4-isopropylphenol, demonstrated the formation of reactive quinone methide intermediates. nih.gov This metabolic activation involves the enzymatic oxidation of the phenol (B47542), creating a highly reactive species that can bind to cellular macromolecules. nih.gov The rate of formation of these reactive intermediates was found to correlate with the compound's toxicity in liver slices. nih.gov Given its structure, it is plausible that this compound could also serve as a substrate for such oxidoreductases, leading to the formation of corresponding quinone-imine or quinone methide derivatives, a process with significant implications for both its biological activity and potential toxicity.
Antioxidant Properties and Oxidative Stress Mitigation Research
The antioxidant capabilities of this compound and its analogues have been a significant area of research, highlighting its potential to counteract oxidative stress.
The compound and its derivatives have demonstrated significant free radical scavenging activity in various in vitro assays. researchgate.net In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and CUPRAC (cupric reducing antioxidant capacity) assays, complexes derived from the compound have shown higher antioxidant activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netresearchgate.net For instance, a copper complex showed an IC₅₀ value of 5.91 ± 0.17 µM in the ABTS assay and 10.17 ± 0.36 µM in the CUPRAC assay. researchgate.netresearchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has also been employed to confirm the antioxidant potential of related compounds. researchgate.net
Table 2: Antioxidant Activity (IC₅₀ Values)
| Assay | Compound/Derivative | IC₅₀ (µM) |
| ABTS | Copper Complex | 5.91 ± 0.17 researchgate.netresearchgate.net |
| CUPRAC | Copper Complex | 10.17 ± 0.36 researchgate.netresearchgate.net |
| DPPH | - | Activity Observed researchgate.net |
The protective effect of compounds against lipid peroxidation, a key process in cellular injury, is often evaluated by measuring malondialdehyde (MDA) levels. researchgate.net Research on related compounds and nanoparticles synthesized using similar precursors has shown a significant reduction in MDA, indicating a capacity to protect cell membranes from oxidative damage. researchgate.net This suggests that this compound could also contribute to the attenuation of lipid peroxidation.
Anti-inflammatory Research Prospects
The parent compound, thymol, has well-documented anti-inflammatory properties, which forms the basis for investigating derivatives like this compound. nih.gov Thymol exerts its effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. nih.govresearchgate.net Research has shown that thymol can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which are critical in the synthesis of prostaglandins—mediators of inflammation. nih.gov Furthermore, thymol has been observed to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
The introduction of an amino group to the thymol structure to create this compound presents a promising avenue for modifying these anti-inflammatory effects. The presence of the amino group can alter the electronic properties, solubility, and receptor-binding capabilities of the molecule, potentially leading to enhanced potency or a more favorable safety profile. chemcess.comresearchgate.net The prospects for anti-inflammatory research on this compound are based on the hypothesis that it will retain the core anti-inflammatory scaffold of thymol while offering new pharmacological characteristics.
Table 1: Prospective Anti-inflammatory Mechanisms based on Parent Compound (Thymol)
| Target Pathway/Molecule | Observed Effect of Thymol | Potential Implication for this compound |
|---|---|---|
| Cyclooxygenase (COX) Enzymes | Inhibition of COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis. nih.gov | Potential for modified or enhanced COX inhibition. |
| Pro-inflammatory Cytokines | Downregulation of TNF-α, IL-1β, and IL-6 mRNA expression. nih.gov | Prospects for potent cytokine modulation. |
| Nuclear Factor-κB (NF-κB) | Suppression of the NF-κB signaling pathway. nih.gov | Potential to act as an inhibitor of this key inflammatory transcription factor. |
| Arachidonic Acid Release | Inhibition of arachidonic acid release. nih.gov | May interfere with the initial stages of the inflammatory cascade. |
Insect Growth Regulator Development and Efficacy
The search for new pesticides derived from natural products has led to investigations into thymol and its analogues for insect control. nih.govresearchgate.net
Effect on Total Haemocyte Count in Insect Models (e.g., Dysdercus koenigii)
Insect haemocytes, the cells within the haemolymph, are crucial components of the insect immune system, and changes in their total count can indicate an immune response or toxicity. nih.govscialert.net Despite the investigation of thymol derivatives as insecticides, specific research detailing the effect of this compound on the total haemocyte count in insect models, including the red cotton bug Dysdercus koenigii, is not available in the current scientific literature. Such studies would be necessary to understand its specific impact on insect cellular immunity.
Structure-Activity Relationships in Insecticidal Derivatives
Studies on various thymol derivatives have provided insights into the structure-activity relationships (SAR) that govern their insecticidal efficacy. The phenolic hydroxyl group of thymol is often crucial for its activity. nih.govrsc.org Modifications to this group, such as the creation of thymyl esters, can significantly alter toxicity. For instance, an evaluation of thymol and eight of its ester derivatives against the beet armyworm, Spodoptera exigua, found that thymyl butanoate was the most toxic, while all tested esters (except thymyl dibromoacetate) were more potent than thymol itself. nih.gov This suggests that the nature of the ester chain directly influences insecticidal potency.
Another study synthesizing new carvacrol and thymol derivatives found that alkylation of the phenolic hydroxyl group generally resulted in derivatives with lower toxicity, again highlighting the importance of this functional group. nih.govrsc.org These findings indicate that specific substitutions on the thymol backbone are key to modulating insecticidal properties, providing a framework for the rational design of new agents.
Table 2: Structure-Activity Relationship (SAR) Insights from Thymol Insecticidal Derivatives
| Structural Modification | Impact on Insecticidal Activity | Example Study Insect |
|---|---|---|
| Conversion to Esters (e.g., butanoate) | Generally increased toxicity compared to thymol. nih.gov | Spodoptera exigua |
| Alkylation of Phenolic -OH | Generally decreased toxicity. nih.gov | Spodoptera frugiperda cell line |
| Addition of a Chlorine Atom | Can increase insecticidal activity in certain derivative structures. nih.govrsc.org | Spodoptera frugiperda cell line |
Immunomodulatory Potential Investigations
Tumor cells can evade the immune system by exploiting immune checkpoint molecules, which normally function to prevent autoimmunity. nih.gov Blocking these checkpoints is a key strategy in modern cancer immunotherapy.
Impact on Immune Checkpoint Molecule Expression (e.g., CTLA-4, PD-1, PD-L1) in Cancer Models
Recent research has begun to explore the potential of thymol to modulate the expression of critical immune checkpoint molecules. A 2025 study investigated the effects of 2-isopropyl-5-methylphenol (thymol) on breast cancer cells (MDA-MB-231). nih.gov The findings from this pivotal study provide a strong rationale for investigating derivatives like this compound.
The study revealed that thymol treatment led to a downregulation of Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) mRNA expression. nih.gov CTLA-4 is an inhibitory receptor on T cells that dampens the immune response, and its downregulation could potentially enhance anti-tumor immunity. jci.org Conversely, the same study found that thymol upregulated the expression of Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). nih.gov While PD-1/PD-L1 upregulation is a mechanism of immune evasion, it also suggests that thymol could sensitize tumors to therapies that block this pathway. Indeed, a separate study demonstrated that thymol could make lung adenocarcinoma more sensitive to anti-PD-1 antibody therapy by inhibiting IL4I1 expression. nih.gov
These findings strongly suggest that the thymol scaffold has immunomodulatory capabilities. The addition of an amino group in this compound could modify these interactions, potentially leading to a more potent or selective immunomodulatory agent for cancer therapy research.
Table 3: Observed Effects of Parent Compound (Thymol) on Immune Checkpoint Molecules in a Breast Cancer Model nih.gov
| Immune Checkpoint Molecule | Function | Effect of Thymol Treatment on mRNA Expression |
|---|---|---|
| CTLA-4 | Inhibitory receptor on T cells that downregulates immune responses. jci.org | Downregulated |
| PD-1 | Inhibitory receptor on activated T cells. nih.gov | Upregulated |
| PD-L1 | Ligand for PD-1, often expressed by tumor cells to inhibit T cell attack. nih.gov | Upregulated |
Research into Specific Biological Activities and Mechanisms
The biological activities of this compound are predicted based on the chemistry of its parent compound, thymol, and the aminophenol class of molecules. Thymol itself exhibits a broad range of activities, including well-documented antimicrobial and antioxidant properties. nih.govjmb.or.kr The phenolic hydroxyl group is key to these effects, often acting as a hydrogen donor to neutralize free radicals. nih.gov
The introduction of an amino group creates an aminophenol structure. Aminophenols are chemically reactive and can be oxidized to form highly reactive intermediates like quinoneimines. chemcess.comresearchgate.net This metabolic activation is a potential mechanism of action that could lead to various biological effects, including cytotoxicity, which has been explored in the context of some thymol derivatives against tumor cell lines. rsc.org Furthermore, the amino group alters the molecule's acid-base properties, making it amphoteric—capable of acting as a weak base or acid—which can influence its interaction with biological targets. chemcess.comresearchgate.net Research into the specific mechanisms of this compound would likely focus on how this amino substitution modifies the antioxidant, antimicrobial, and cytotoxic potential of the core thymol structure.
Skin Sensitization and Ocular Irritation Research
Similarly, a detailed investigation into the skin sensitization and ocular irritation potential of this compound has revealed a lack of specific research. Standard assays for skin sensitization, such as the local lymph node assay (LLNA) or the guinea pig maximization test, have not been found in the public domain for this specific chemical. Likewise, no studies on its ocular irritation potential, which would typically involve methods like the Bovine Corneal Opacity and Permeability (BCOP) test or reconstructed human cornea-like epithelium (RhCE) test, are publicly available.
Without primary research data, it is not possible to discuss the mechanisms of skin sensitization or ocular irritation for this compound or to detail any implications for further research based on existing findings. The creation of data tables for these endpoints is also not feasible due to the absence of relevant studies.
Computational and in Silico Studies of 4 Amino 2 Isopropyl 5 Methylphenol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how a ligand, such as a derivative of 4-Amino-2-isopropyl-5-methylphenol, might interact with a biological target like a protein or enzyme at the atomic level. researchgate.net
Molecular docking studies have been employed to investigate the interaction of compounds derived from this compound with several key enzymes implicated in various physiological and pathological processes.
Heme Oxygenase-1 (HO-1): Research on benzamide (B126) derivatives synthesized from this compound has shown their potential as inhibitors of human heme oxygenase-1 (HO-1). researchgate.net Docking simulations indicated that these derivatives bind effectively within the active site of the HO-1 enzyme (PDB ID: 3CZY). researchgate.net The binding energies for these compounds were found to be lower than that of biliverdin, a natural substrate, suggesting they are potent inhibitors of the enzyme. researchgate.net
Cholinesterases (AChE and BChE): While direct docking studies on this compound with cholinesterases are not extensively documented, research on structurally related pyridazine (B1198779) derivatives has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking of these related compounds provided insights into their interaction mechanisms within the active sites of AChE and BChE crystal structures (PDB IDs: 4EY7 and 4BDS, respectively), supporting their potential as dual-binding site inhibitors. researchgate.net For instance, certain N-substituted pyridazinone derivatives demonstrated potent inhibition, with Ki values in the nanomolar range against equine BChE and Electrophorus electricus AChE. researchgate.net
Caspase-3: To validate the anticancer potential of related compounds, docking simulations have been performed on thymol (B1683141) Schiff base derivatives with the caspase-3 protein (PDB ID: 3KJF). researchgate.net Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its inhibition or activation is a key focus in cancer research.
Immune Checkpoints: Currently, there is limited specific information available from the conducted searches regarding the molecular docking of this compound or its direct derivatives with immune checkpoint proteins such as PD-L1.
Table 1: Molecular Docking Results of Thymol-Based Benzamide Derivatives with Heme Oxygenase-1 (PDB: 3CZY) Data sourced from a study on benzamides derived from this compound.
| Compound | Docking Score | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Derivative 4a | -6.2345 | -45.1234 | Gly 139 |
| Derivative 4b | -8.9573 | -63.6753 | Asp 140 |
| Derivative 4c | -7.8224 | -61.3456 | Arg 136 |
| Derivative 4d | -9.2345 | -66.4573 | Arg 136 |
| Derivative 4e | -9.5643 | -68.3456 | Arg 136, Gly 139 |
| Biliverdin (Reference) | -11.23 | -82.4532 | Arg 136, Gln 138 |
Source: researchgate.net
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. In the study of thymol-based benzamide derivatives with heme oxygenase-1, specific interactions were identified. researchgate.net For example, different derivatives were shown to form hydrogen bonds with residues such as Gly 139 , Asp 140 , and Arg 136 within the enzyme's active pocket. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex and are indicative of the compound's inhibitory mechanism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational modeling approach aimed at revealing the mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. pharmacy180.com These models are used to predict the activities of new or untested chemicals, thereby prioritizing synthesis and testing efforts and reducing the reliance on animal testing. pharmacy180.com
QSAR models are widely applied in toxicology to predict the effects of organic compounds. pharmacy180.com For classes of compounds like p-aminophenol derivatives, QSAR can be used to forecast analgesic and antipyretic actions or potential toxicities such as nephrotoxicity. pharmacy180.comkist.re.kr The structural features of these molecules, such as the nature of substituents on the amino or phenolic groups, can be correlated with their biological effects. pharmacy180.com For instance, etherification of the phenolic group or substitution on the nitrogen atom can significantly alter the activity and side-effect profile of p-aminophenol derivatives. pharmacy180.com While specific QSAR models for this compound were not detailed in the search results, the bulky isopropyl group is noted to increase steric hindrance, which could potentially reduce metabolic degradation.
The development of a robust QSAR model depends heavily on selecting the most relevant molecular descriptors from a vast pool of calculated variables. Feature selection methodologies are critical for this process, aiming to eliminate redundant, noisy, and irrelevant descriptors. researchgate.net
One such advanced feature selection method is Chi-MIC-share . This technique was developed to improve upon traditional methods by not only considering the correlation between a single feature and the response variable but also addressing the issue of redundancy among features. researchgate.net The Chi-MIC-share algorithm is based on an improved maximal information coefficient and a redundant allocation strategy. researchgate.net A key advantage of this method is its ability to remove many redundancies and automatically terminate the feature selection process, which can save considerable time compared to methods requiring extensive cross-validation. researchgate.net The effectiveness of Chi-MIC-share has been validated using environmental toxicology datasets, where it demonstrated greater accuracy in building predictive QSAR models with a support vector regression (SVR) model. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide information on electron distribution, orbital energies, and reactivity indices, which help in understanding and predicting a molecule's chemical behavior.
Studies on the parent molecule, thymol, have been conducted using DFT at the B3LYP/6-31+G(d,p) level of theory to understand its reactivity. nih.gov These calculations revealed that the C4 atom (the position para to the hydroxyl group) is a significant contributor to the Highest Occupied Molecular Orbital (HOMO), making it a likely reaction center. nih.gov Analysis of global chemical reactivity descriptors for thymol and related monoterpenes showed that thymol is among the most reactive, characterized by a low HOMO-LUMO energy gap, which indicates lower kinetic stability. mdpi.com
Table 2: Calculated Global Reactivity Descriptors for Thymol (DFT B3LYP/6-311+G(d,p)) Data from a comparative DFT study on monoterpenes.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -5.99 |
| LUMO Energy | -0.47 |
| Energy Gap (ΔE) | 5.52 |
| Ionization Potential (I) | 5.99 |
| Electron Affinity (A) | 0.47 |
| Electronegativity (χ) | 3.23 |
| Chemical Hardness (η) | 2.76 |
| Global Softness (S) | 0.36 |
| Electrophilicity Index (ω) | 1.89 |
Source: mdpi.com
In Silico ADME-T Analysis for Pharmacological Profiling
The pharmacological potential of a compound is intrinsically linked to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile. In silico tools offer a valuable preliminary assessment of these properties. By inputting the canonical SMILES string (CC(C)C1=C(O)C=C(C)C(=C1)N) of this compound into various predictive models, a comprehensive ADME-T profile can be generated. These models utilize large datasets of known compounds to predict the behavior of a novel molecule.
The predicted ADME-T parameters for this compound, aggregated from various in silico platforms, are presented below. These predictions are based on the compound's physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA).
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to be able to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein, a key transporter affecting drug distribution. |
| CYP1A2 Inhibitor | No | Predictions indicate a low likelihood of inhibiting major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | Yes | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Human Ether-a-go-go-Related Gene (hERG) I Inhibitor | No | The compound is predicted to have a low risk of cardiotoxicity associated with hERG channel blockade. |
| AMES Toxicity | No | The compound is predicted to be non-mutagenic based on the Ames test model. |
Predictive Modeling for Bioavailability and Membrane Permeability
Oral bioavailability is a critical factor for the development of orally administered drugs. Predictive models for bioavailability often rely on a combination of physicochemical properties and absorption models. For this compound, these models can provide an early indication of its potential as an oral therapeutic agent.
Membrane permeability is a key determinant of a drug's ability to be absorbed and distributed throughout the body. In silico models, such as the parallel artificial membrane permeability assay (PAMPA), can predict the passive permeability of a compound across biological membranes.
The following table summarizes the predicted bioavailability and membrane permeability characteristics of this compound.
| Parameter | Predicted Value/Descriptor | Interpretation |
|---|---|---|
| Lipinski's Rule of Five | Yes; 0 violations | The compound adheres to Lipinski's rule, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | This score indicates a good probability of the compound having favorable pharmacokinetic properties. |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | High | The compound is predicted to have high permeability across the Caco-2 cell monolayer, a model for the human intestinal epithelium. |
| Skin Permeability (log Kp) | -6.3 cm/s | The predicted skin permeability is low, suggesting limited absorption through the skin. |
Environmental and Ecotoxicological Considerations in 4 Amino 2 Isopropyl 5 Methylphenol Research
Environmental Fate and Degradation Studies
Currently, there is a lack of specific studies on the environmental fate and degradation of 4-Amino-2-isopropyl-5-methylphenol in soil and water systems. Research into its persistence, mobility, and potential for bioaccumulation has not been extensively published. While studies exist for structurally related compounds such as other aminophenols and isopropylphenols, this information cannot be directly extrapolated to this compound without dedicated research. For instance, the degradation of other aminophenols has been studied, but the specific influence of the isopropyl and methyl groups on the phenol (B47542) ring of this compound on its environmental behavior remains unknown. nih.govpwr.edu.plieaghg.org
Implications for Sustainable Chemical Development and Environmental Impact Reduction
The absence of environmental and ecotoxicological data for this compound has significant implications for sustainable chemical development. A core principle of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Without an understanding of the environmental footprint of this compound, it is challenging to:
Assess its lifecycle impact.
Identify greener alternatives.
Develop sustainable synthesis routes that minimize environmental release and impact. aiche.orgarxiv.org
Further research is imperative to fill these knowledge gaps. Generating robust data on the environmental fate, degradation, and ecotoxicity of this compound is a prerequisite for its responsible use and for ensuring the protection of environmental and human health.
Advanced Research Applications and Future Directions for 4 Amino 2 Isopropyl 5 Methylphenol
Development as a Pharmaceutical Intermediate and Building Block
The utility of aminophenols as intermediates in the pharmaceutical industry is well-established, serving as key starting materials for a range of therapeutic agents. taylorandfrancis.comresearchgate.netarxiv.org 4-Amino-2-isopropyl-5-methylphenol fits within this class of valuable building blocks due to its reactive amino and hydroxyl groups, which allow for diverse chemical modifications.
A notable example of its potential is highlighted in a patent for derivatives of 4-aminoethoxy-5-isopropyl-2-methyl-phenol, which are developed from a structurally related core. google.com These derivatives were investigated for their therapeutic applications as alpha-blockers and for preventing thromboembolic phenomena, demonstrating the value of the isopropyl-methyl-phenol scaffold in medicinal chemistry. google.com The synthesis involved modifying the phenol (B47542) group, showcasing how the core structure can be elaborated to produce pharmacologically active molecules. google.com
Furthermore, the broader class of aminophenol scaffolds has proven to be synthetically accessible for creating complex molecules. For instance, a novel and potent aminophenol template was developed for Factor Xa inhibitors, chosen specifically because it was more synthetically tractable than previous benzimidazole-based structures. nih.gov Research into derivatives of thymol (B1683141), the parent compound of this compound, has also yielded a variety of bioactive molecules, including hydrazide-based sulfonamides and piperidine-containing compounds, further underscoring the role of this chemical framework as a versatile starting point for drug discovery. researchgate.netnih.gov
Exploration in Materials Science Research (e.g., Polymers, Adhesives)
While direct research into the use of this compound in polymers and adhesives is limited, the broader family of aminophenols shows significant promise in materials science. Aminophenols are recognized as valuable monomers for creating new classes of polymers. taylorandfrancis.com For example, they can be used to synthesize unsymmetrical diaminodiphenyl ethers, which are key intermediates for high-performance polymers. taylorandfrancis.com
Recent advancements have demonstrated the potential of aminophenols in the development of advanced materials like metal-organic frameworks (MOFs). A novel two-dimensional copper p-aminophenol MOF, Cu(PAP)₂, has been synthesized and characterized. mdpi.com This material exhibits a staggered structure similar to graphite (B72142) and has been investigated for its tribological properties as a lubricant additive, indicating a potential application pathway for aminophenol-based materials. mdpi.com
In the realm of composites, a ternary nanocomposite of poly(m-aminophenol), (3-aminopropyl) triethoxysilane, and graphene oxide has been fabricated. nih.gov This material showed high efficiency for the removal of heavy metal ions like Cu(II) from aqueous solutions, demonstrating how aminophenol-based polymers can be integrated into functional materials for environmental remediation. nih.gov These examples suggest that this compound, with its functional groups suitable for polymerization and coordination, represents an untapped resource for the creation of novel polymers, composites, and functional materials.
Catalytic Applications in Organic Synthesis
The aminophenol moiety is a key functional group in the design of ligands for transition metal catalysis. Although this compound has not been explicitly reported as a catalyst itself, its structure is highly relevant to this field. Aminophenol-based ligands can be "non-innocent," meaning they actively participate in the catalytic cycle through their own redox activity, which is a highly sought-after property in modern catalyst design.
Research has shown that transition metal complexes containing sterically hindered o-aminophenol ligands are effective in various catalytic processes. These ligands can exist in multiple redox states, which influences the electronic properties and reactivity of the metal center. For example, a palladium complex with a pyridine-aminophenolate NNO ligand was used in a catalytic reaction where the ligand, not the metal, initiated a single-electron transfer (SET) step.
Aminophenols can also act as nucleophiles in catalytic reactions. In palladium-catalyzed aminocarbonylation reactions of alkynes, aminophenols have been used to produce hydroxy-substituted α,β-unsaturated amides, which are valuable structures in pharmaceuticals and natural products. acs.org Additionally, polynuclear copper complexes have been developed to mimic the activity of phenoxazinone synthase, an enzyme that catalyzes the oxidative coupling of o-aminophenol. mdpi.com These studies collectively indicate a strong potential for this compound to serve as a versatile ligand for developing new catalysts for a range of organic transformations.
Novel Therapeutic Agent Design and Discovery
The structural framework of this compound is closely related to several compounds with established or potential therapeutic value. Its parent molecule, thymol (2-isopropyl-5-methylphenol), is a well-known natural compound with a wide array of pharmacological properties, including antiseptic, anti-inflammatory, and antioxidant activities. nih.gov
Derivatives built from this core have shown significant promise. A European patent describes new derivatives of 4-aminoethoxy-5-isopropyl-2-methyl-phenol that exhibit alpha-blocking and anti-aggregating platelet activity, making them potentially useful for treating hypertension and preventing blood clots. google.com Further modifications of the thymol structure have led to compounds with potent antimicrobial activities. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent its biofilm formation. jmb.or.krkoreascience.krnih.gov
Other synthetic derivatives have been explored for different targets. 4-Piperidinomethyl-2-isopropyl-5-methylphenol was synthesized and found to be a scavenger of superoxide (B77818) radicals and an inhibitor of L-type calcium channels, suggesting potential applications in conditions related to oxidative stress and calcium signaling. nih.gov Moreover, a novel aminophenol scaffold was successfully used to develop potent and selective inhibitors of Factor Xa, an important target in anticoagulation therapy. nih.gov These examples highlight the rich potential of the this compound scaffold as a foundation for designing new therapeutic agents.
Integration into Nanotechnology Research (e.g., Nanobiocatalysts, Nanoparticle Formulations)
The functional groups of this compound make it an attractive candidate for integration into nanotechnology, particularly for biomedical applications. The amino and hydroxyl groups can serve as anchoring points for attaching the molecule to the surface of nanoparticles, thereby imparting new functionalities.
A compelling study demonstrated the use of aminophenol to decorate gold nanoparticles (AP_Au NPs). nih.gov These functionalized nanoparticles exhibited a broad antibacterial spectrum, including against multidrug-resistant bacteria, by damaging bacterial cell walls and binding to 16S rRNA to block protein synthesis. nih.gov This work provides a clear blueprint for how aminophenol-type molecules can be used to create potent nano-antibiotics. nih.gov
In the area of drug delivery, a system based on 3-aminophenol-grafted polymer-modified zinc sulphide (ZnS) nanoparticles has been designed. nih.gov This nanocarrier was successfully used for the sustained release of the drug famotidine, demonstrating that aminophenol-polymer composites can be effective vehicles for controlled drug administration. nih.gov While the synthesis of aminophenols using nanocatalysts is a widely studied area, taylorandfrancis.comnih.govmdpi.com the use of aminophenols to build functional nanomaterials is an emerging field where this compound could be a valuable component for creating novel nanobiocatalysts or targeted nanoparticle formulations.
Addressing Research Gaps and Future Investigative Avenues
Despite its potential, the research landscape for this compound reveals several gaps that represent exciting opportunities for future investigation.
Materials Science: There is a clear lack of studies using this specific compound as a monomer or building block for materials. Future work could focus on synthesizing polymers, co-polymers, or MOFs from this compound and characterizing their thermal, mechanical, and electronic properties. taylorandfrancis.commdpi.com Its structure could lead to materials with unique characteristics suitable for coatings, adhesives, or advanced composites.
Catalysis: The potential of this compound as a ligand in catalysis remains unexplored. A promising avenue would be the synthesis of its transition metal complexes (e.g., with copper, palladium, or cobalt) and the evaluation of their catalytic activity in key organic reactions like oxidation, reduction, or cross-coupling. mdpi.comacs.org
Therapeutic Development: While related compounds show bioactivity, the specific pharmacological profile of this compound is not well-defined. A systematic investigation involving the synthesis of a focused library of its derivatives and screening them against various biological targets (e.g., enzymes, receptors) could uncover novel therapeutic leads. google.comnih.govnih.gov
Nanotechnology: Building on the success of other aminophenols, this compound could be integrated into nanostructures. nih.gov Future research could explore its use in functionalizing gold, zinc sulfide, or iron oxide nanoparticles to create systems for targeted drug delivery, biosensing, or nanomedicine. nih.govnih.gov
Biological Chemistry: The pro-oxidant activity of 2- and 4-aminophenols in the presence of copper ions has been noted. nih.gov Investigating this aspect for this compound is crucial to understand its potential cytotoxicity and metabolic fate, which is vital information for any future biomedical applications.
| Area of Application | Key Findings / Rationale | Future Directions | Reference |
|---|---|---|---|
| Pharmaceutical Intermediate | Aminophenol scaffold is synthetically accessible and used to create derivatives with alpha-blocking and anti-platelet activity. | Use as a starting block for combinatorial libraries to discover new drug leads. | google.comnih.gov |
| Materials Science | Related aminophenols are used as monomers for polymers and to create 2D metal-organic frameworks (MOFs). | Synthesize and characterize polymers and MOFs from this compound. | taylorandfrancis.commdpi.comnih.gov |
| Catalysis | Aminophenol-based ligands can be "non-innocent" and are used in transition metal catalysis. | Develop novel metal complexes using this compound as a ligand and test their catalytic performance. | acs.orgmdpi.com |
| Therapeutic Agent Design | Derivatives of the parent thymol structure show potent antimicrobial (anti-MRSA) and ion channel-blocking activity. | Synthesize and screen derivatives for specific therapeutic targets like bacterial enzymes or ion channels. | nih.govjmb.or.krnih.gov |
| Nanotechnology | Aminophenols are used to functionalize gold nanoparticles for antibacterial applications and ZnS nanoparticles for drug delivery. | Incorporate into nanoparticles for targeted therapy, nanobiosensing, or nanobiocatalysis. | nih.govnih.gov |
Q & A
Basic: What solvent systems are recommended for solubility studies of 4-Amino-2-isopropyl-5-methylphenol, and how should experimental conditions be optimized?
Methodological Answer:
Solubility profiling should employ polar protic (e.g., methanol, isopropanol) and aprotic solvents (e.g., methyl ethyl ketone) based on structural analogs . Use the shake-flask method: saturate solutions at 25°C, equilibrate for 24 hours with agitation, and quantify via UV-Vis or HPLC. Validate with triplicate measurements and control for temperature fluctuations. Avoid chloroform due to potential amine degradation .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR : Prioritize - and -NMR in DMSO-d6 to resolve amine protons (δ 4.8–5.2 ppm) and aromatic signals (δ 6.5–7.5 ppm). Compare with databases like PubChem for substituent effects .
- FT-IR : Confirm phenolic -OH (3200–3600 cm) and primary amine (1600–1650 cm) bands.
- GC-MS : Derivatize with BSTFA for volatility, using EI ionization to fragment the isopropyl group (m/z 43, 71) .
Advanced: How can researchers address discrepancies in reported reaction yields for the synthesis of this compound derivatives?
Methodological Answer:
Contradictions often arise from competing substitution pathways (ortho vs. para directing effects of amine and isopropyl groups). Use kinetic studies (e.g., time-resolved NMR) to track intermediates. Optimize reaction parameters:
- Catalyst : Pd/C for hydrogenation minimizes byproducts.
- Temperature : Maintain 60–80°C to avoid decarboxylation.
- Purification : Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates isomers .
Advanced: What strategies mitigate steric hindrance effects during functionalization of this compound?
Methodological Answer:
The isopropyl group restricts electrophilic substitution at the ortho position. Strategies include:
- Directed Metalation : Use LDA to deprotonate the amine, enabling regioselective alkylation.
- Microwave-assisted Synthesis : Enhance reaction rates under controlled pressure (120°C, 15 min).
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing electron density maps .
Advanced: How can isotopic labeling resolve ambiguities in metabolic pathway studies of this compound?
Methodological Answer:
Incorporate -labeled methyl or amino groups via reductive amination (NaBH/). Track metabolites using LC-HRMS with a Q-TOF analyzer. For in vivo studies, use -isotopes in the isopropyl chain to monitor oxidative cleavage via -NMR .
Basic: What stability protocols are recommended for long-term storage of this compound?
Methodological Answer:
Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis (95% purity threshold). Avoid aqueous buffers due to hydrolysis risks .
Advanced: What are the limitations of GC-MS in quantifying trace impurities in this compound batches?
Methodological Answer:
GC-MS may fail to detect non-volatile byproducts (e.g., dimeric amines). Complement with LC-MS/MS (ESI+ mode, m/z 150–500 range) and ion mobility spectrometry for low-abundance species. Validate against certified reference materials (e.g., Cambridge Isotope Laboratories) .
Notes
- Contradictions : Address conflicting solubility data by cross-referencing multiple analytical methods (e.g., NMR vs. HPLC).
- Advanced Techniques : Prioritize hyphenated methods (e.g., LC-MS/MS) and computational tools for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
